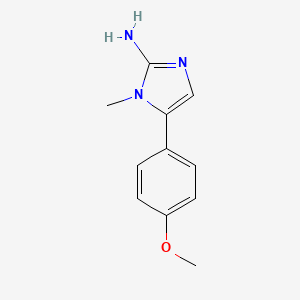

5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-1-methylimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHHWSQEBWULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327963 |

Source

|

| Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

787586-87-2 |

Source

|

| Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Introduction

5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmacology, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] Understanding the fundamental physicochemical properties of this specific compound is a critical prerequisite for its advancement in any research and development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both known data and detailed, field-proven experimental protocols for the determination of key parameters. The methodologies described herein are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₃N₃O[5]

-

Molecular Weight: 203.24 g/mol

-

Monoisotopic Mass: 203.10587 Da[5]

-

Canonical SMILES: CN1C(=NC=C1C2=CC=C(C=C2)OC)N[5]

-

InChI: InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)[5]

-

InChIKey: ILHHHWSQEBWULH-UHFFFAOYSA-N[5]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties can be accurately predicted, experimental determination remains the gold standard for regulatory and development purposes.

| Property | Value | Method |

| Melting Point | To be determined | DSC or Capillary Method |

| Boiling Point | To be determined | Not applicable (likely solid) |

| Aqueous Solubility | To be determined | HPLC-based method |

| pKa | To be determined | Potentiometric Titration |

| LogP (o/w) | 1.3 (Predicted)[5] | Shake-Flask Method |

| LogD (pH 7.4) | To be determined | Shake-Flask Method |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in an aqueous medium is a critical parameter influencing its bioavailability. The following protocol utilizes a High-Performance Liquid Chromatography (HPLC) based method for accurate quantification.

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

-

Add a known volume of purified water (e.g., 1 mL).

-

Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method with a UV detector set to the λmax of the compound.

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) * (Dilution Factor)

-

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-hour period is generally sufficient to ensure that the dissolution process has reached equilibrium.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

-

Filtration: This step is critical to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended particles.

Workflow Diagram:

Caption: Relationship between Titration and pKa Determination.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination. [6][7] Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated water phase at a known concentration.

-

In a separatory funnel or a suitable vial, mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully separate the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]

-

LogP is the base-10 logarithm of P: LogP = log10(P)

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes in the two phases during the experiment, which would affect the accuracy of the concentration measurements.

-

Vigorous Shaking: This ensures that the compound has ample opportunity to partition between the two phases and reach equilibrium.

-

Accurate Quantification: The choice of a sensitive and linear analytical method is paramount for obtaining a reliable LogP value.

Experimental Workflow Diagram:

Caption: Shake-Flask Method for LogP Determination.

Stability Considerations

While detailed stability studies have not been performed on this specific molecule, imidazole derivatives can be susceptible to certain degradation pathways. [8][9]It is recommended that stability studies be conducted under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal) as per ICH guidelines to understand its degradation profile.

Conclusion

The physicochemical properties outlined in this guide are fundamental to the successful development of this compound as a potential therapeutic agent. The provided experimental protocols offer a robust framework for the determination of these critical parameters. Accurate and reproducible data from these studies will be invaluable for guiding further research, including formulation development, pharmacokinetic studies, and toxicological assessments.

References

- Zborowski, K. (2019).

- Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.

- Bayer, E. (1968). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Talanta, 15(2), 177-84.

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Wang, S., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(11), 15541-15547.

- Pütün, A. E., Bereket, G., & Özbay, N.

- Stability and Degradation of Fluorophenyl Imidazole Thiones: A Technical Guide. Benchchem.

- LogP—Making Sense of the Value. ACD/Labs.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Amine Unknowns.

- De Schutter, A., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 42(22), 13939-13951.

- Amines: Structure, Properties, and Reactions. Solubility of Things.

- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Al-Ostath, A. I., et al. (2021). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-168.

- Li, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. (2023, January 25).

- Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 22(7), 5727-5734.

- 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. Labsolu.

- de Oliveira, R. B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7179.

- Supplementary Inform

- Singh, A., & Sharma, P. K. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 118-125.

- 5-(4-methoxyphenyl)-2-nitro-1H-imidazole. PubChem. (2026, January 10).

- This compound. PubChemLite.

- S. B, R., et al. (2016). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal of Applied Chemistry, 9(10), 54-58.

- Patel, D. A., & Patel, N. B. (2014). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C.

- Synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole. Molbase.

- Maleki, A., et al. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(57), 35949-35957.

- Al-Masry, M. S., et al. (2016). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- Cilibrizzi, A., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(4), M1291.

- Sharma, A., et al. (2015). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 8(5), 615-620.

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.

- de Oliveira, R. B., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C11H13N3O) [pubchemlite.lcsb.uni.lu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Analysis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a detailed spectroscopic analysis of the heterocyclic compound 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. As a molecule possessing a scaffold of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount for research and development. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this target molecule. We delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data, grounding our analysis in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation of complex organic molecules.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₁H₁₃N₃O, Monoisotopic Mass: 203.1059 Da) is a substituted 2-aminoimidazole.[1] This class of compounds is significant due to its presence in various natural products and its utility as a versatile building block in synthetic chemistry. The molecule's structure features several key components that yield distinct spectroscopic signatures: a 1,2,5-trisubstituted imidazole ring, a primary amine group at the C2 position, an N-methyl group, and a para-substituted methoxyphenyl ring at the C5 position. The correct assignment of signals arising from each of these moieties is critical for confirming the compound's identity and purity.

This guide will systematically deconstruct the expected spectroscopic fingerprint of the molecule, providing a validated methodology for its analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the precise connectivity and spatial relationships of atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons (like those on the -NH₂ group), making them more readily observable.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and 2D correlation experiments like HSQC if further structural confirmation is needed.[3][4]

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~7.35 | Doublet (d) | 2H | H-2', H-6' (Aromatic) | These protons are ortho to the electron-donating methoxy group, but also part of an aromatic system attached to the imidazole ring. Their chemical shift will be downfield. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~6.95 | Doublet (d) | 2H | H-3', H-5' (Aromatic) | These protons are meta to the imidazole ring and ortho to the strongly electron-donating methoxy group, causing them to be shielded and appear more upfield compared to H-2' and H-6'.[5] Their signal is a doublet due to coupling with H-2' and H-6'. |

| ~6.70 | Singlet (s) | 1H | H-4 (Imidazole) | The lone proton on the imidazole ring is expected to be a singlet as it has no adjacent protons to couple with. Its position is influenced by the surrounding nitrogen atoms and aryl substituent. |

| ~5.50 | Broad Singlet (br s) | 2H | -NH₂ (Amine) | The protons of the primary amine are often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Their chemical shift can be highly variable depending on solvent, concentration, and temperature. |

| ~3.75 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Methoxy groups typically appear as a sharp singlet in the 3.7-3.9 ppm range.[5][6] The integration of 3H is a key identifier. |

| ~3.30 | Singlet (s) | 3H | -NCH₃ (N-Methyl) | The N-methyl group on the imidazole ring is also a singlet. It is typically found in this region, clearly distinct from the methoxy signal.[3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~158.0 | C-4' | The aromatic carbon directly attached to the electron-donating methoxy group is significantly shielded and appears far downfield. |

| ~148.0 | C-2 | This is the guanidinic carbon of the 2-aminoimidazole system. It is attached to three nitrogen atoms, which strongly deshield it, resulting in a downfield chemical shift. |

| ~135.0 | C-5 | The imidazole carbon bearing the phenyl substituent. |

| ~128.5 | C-2', C-6' | Aromatic carbons ortho to the methoxy group. |

| ~125.0 | C-1' | The quaternary aromatic carbon attached to the imidazole ring. Its intensity is typically lower than that of protonated carbons. |

| ~118.0 | C-4 | The protonated carbon of the imidazole ring. |

| ~114.5 | C-3', C-5' | Aromatic carbons meta to the methoxy group, showing significant shielding.[5] |

| ~55.5 | -OCH₃ | The methoxy carbon signal is highly characteristic and typically appears around 55-56 ppm.[7][8] |

| ~31.0 | -NCH₃ | The N-methyl carbon is found in the aliphatic region, well separated from other signals. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique "fingerprint."

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often simpler, requiring only a small amount of solid sample to be placed directly on the crystal.[2]

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-600 cm⁻¹. A background scan should be performed first to subtract atmospheric CO₂ and H₂O absorptions.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Insights |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[9] This is a critical diagnostic for the 2-amino group. |

| 3100 - 3000 | C-H Stretch | Aromatic & Imidazole | These absorptions confirm the presence of C-H bonds on the aromatic and imidazole rings. |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) | These bands correspond to the stretching vibrations of the methyl groups (N-CH₃ and O-CH₃). |

| 1650 - 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine.[9] |

| 1615, 1580, 1500 | C=C and C=N Stretch | Aromatic & Imidazole Ring | These strong absorptions are characteristic of the stretching vibrations within the aromatic and imidazole ring systems.[5][10] |

| 1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | This strong, characteristic band is definitive evidence for the aryl ether linkage of the methoxy group.[11] |

| 1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | A second, often weaker, band associated with the ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI), or via a direct insertion probe for electron ionization (EI).

-

Ionization: ESI is a soft ionization technique that is excellent for determining the molecular weight, usually observing the protonated molecule [M+H]⁺. EI is a higher-energy technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

Analysis of Molecular Ion and Fragmentation

-

Molecular Ion: The molecular formula C₁₁H₁₃N₃O gives a monoisotopic mass of 203.1059. Using ESI-MS, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 204.1131 . High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, validating the elemental composition.

-

Fragmentation Analysis (EI-MS): Electron ionization will lead to characteristic fragmentation patterns. The molecular ion [M]⁺ at m/z 203 would be observed, and key fragments would arise from the cleavage of the weakest bonds.

Caption: Plausible fragmentation pathway for this compound under EI-MS.

Table 4: Major Expected Fragment Ions (EI-MS)

| m/z | Proposed Fragment | Loss From Molecular Ion | Interpretation & Insights |

| 203 | [C₁₁H₁₃N₃O]⁺˙ | - | The molecular ion peak. Its presence confirms the molecular weight. |

| 188 | [M - •CH₃]⁺ | •CH₃ (15 Da) | A very common and characteristic loss for methoxy-substituted aromatic compounds is the ejection of a methyl radical (•CH₃) from the methoxy group.[12][13] The resulting ion is often highly stable. |

| 160 | [M - •CH₃ - CO]⁺ | •CH₃, CO (43 Da total) | Following the loss of the methyl radical, the resulting ion can subsequently lose a molecule of carbon monoxide (CO). This is a well-documented fragmentation pathway for phenolic ethers.[12] |

| 121 | [C₈H₉O]⁺ | - | This fragment corresponds to the 4-methoxybenzyl cation, resulting from the cleavage of the bond between the imidazole and the phenyl ring. This is a highly stable, resonance-delocalized cation and is often a prominent peak in the spectra of such compounds. |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and orthogonal set of data for the unequivocal structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the primary amine and the aryl ether. Finally, Mass Spectrometry validates the molecular weight and provides substructural information through predictable fragmentation patterns. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity, purity, and structure of this and related compounds, ensuring the integrity and reproducibility of their scientific work.

References

-

Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

Supporting Information, American Chemical Society Publications. (n.d.). Available at: [Link]

-

Supporting Information, Wiley-VCH. (2007). Available at: [Link]

-

Hopley, C., et al. (n.d.). Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry. Available at: [Link]

-

Chemistry Stack Exchange User Community. (2017). What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. Available at: [Link]

-

Supporting Information, ScienceOpen. (n.d.). Available at: [Link]

-

Rekha, S., et al. (2014). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. ResearchGate. Available at: [Link]

-

Pıhtılı, G., & Tuncer, H. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available at: [Link]

-

Kim, J. S., et al. (2012). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. Available at: [Link]

-

ResearchGate Community. (n.d.). FT-IR spectra of: (a) Imidazole.... ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. Available at: [Link]

-

Supplementary Information File, Journal of Pharmacy & Pharmaceutical Sciences. (2021). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Supporting Information, RSC Publishing. (n.d.). Available at: [Link]

-

Ferreira, M. J., et al. (2018). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Walczak, K., et al. (2019). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available at: [Link]

-

Supporting Information, The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Supplementary Information, Elsevier. (n.d.). Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

MD Topology. (n.d.). 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. Available at: [Link]

-

Al-Ostath, A., et al. (2014). IR spectrum of imidazole derivatives. ResearchGate. Available at: [Link]

-

Hafez, H. N., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Derivatives. PubMed Central. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Available at: [Link]

-

ResearchGate Community. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). (5-Methoxy-2-methyl-phenyl)amine. Available at: [Link]

-

SpectraBase. (n.d.). 2-AMINO-1-PHENYLIMIDAZOLE. Available at: [Link]

-

Aprile, A., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

-

ResearchGate Community. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Veleva, L., et al. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. MDPI. Available at: [Link]

-

ResearchGate Community. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C11H13N3O) [pubchemlite.lcsb.uni.lu]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive In-Silico Analysis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: A Guide for Drug Discovery Researchers

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.[2] The diverse pharmacological activities of imidazole derivatives, ranging from anticancer to antimicrobial and anti-inflammatory properties, make them a fertile ground for drug discovery and development.[3] This guide focuses on a specific derivative, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, outlining a comprehensive theoretical and computational workflow to elucidate its structural, electronic, and potential therapeutic properties. By integrating quantum chemical calculations and molecular docking simulations, we can predict its reactivity, stability, and binding affinity to biological targets, thereby accelerating the drug discovery process.

Molecular Overview

The target molecule, this compound, possesses a molecular formula of C₁₁H₁₃N₃O and a monoisotopic mass of 203.10587 Da.[4] Its structure combines the versatile imidazole ring with a methoxyphenyl group, a common feature in many biologically active compounds.

Proposed Synthetic Pathway and Characterization

While various methods exist for the synthesis of substituted imidazoles, a common approach involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonium salt.[2] For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted α-ketoaldehyde with methylamine and a source of ammonia, followed by the introduction of the 4-methoxyphenyl group.

Following synthesis, a thorough characterization is essential to confirm the structure and purity of the compound. Standard spectroscopic techniques would be employed:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

-

FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C-H, C=N, and C-O stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, further confirming the molecular formula.

Theoretical and Computational Investigation: A Step-by-Step Protocol

This section details the computational workflow for an in-depth analysis of this compound.

Part 1: Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure and properties of molecules.[3] The B3LYP functional with a 6-31G(d,p) basis set is a widely used and reliable combination for such studies on organic molecules.[5]

Experimental Protocol: DFT Calculations

-

Molecular Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing software like ChemDraw.

-

3D Structure Generation and Optimization: The 2D structure is converted to a 3D model and its geometry is optimized using a computational chemistry software package like Gaussian. The optimization is performed using the B3LYP/6-31G(d,p) level of theory to find the minimum energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Electronic Properties Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's chemical reactivity and kinetic stability. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions, providing insights into the molecule's stability.

-

Data Presentation: Expected DFT Results

The results of the DFT calculations would be summarized in tables for clarity and ease of comparison.

| Parameter | Predicted Value |

| Optimized Geometrical Parameters | |

| C-N Bond Lengths (Å) | e.g., 1.35 - 1.45 |

| C-C Bond Lengths (Å) | e.g., 1.38 - 1.52 |

| Dihedral Angles (°) | e.g., Phenyl ring twist |

| Electronic Properties | |

| HOMO Energy (eV) | e.g., -5.8 |

| LUMO Energy (eV) | e.g., -1.2 |

| Energy Gap (ΔE) (eV) | e.g., 4.6 |

| Dipole Moment (Debye) | e.g., 3.5 |

Note: The values presented are hypothetical and representative of what would be expected for a molecule of this type.

Visualization: Computational Workflow and Molecular Properties

Caption: Workflow for DFT-based computational analysis.

Caption: Molecular structure of the target compound.

Part 2: Molecular Docking for Target Identification and Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is extensively used in drug design to predict the binding affinity and interaction mode of a ligand with a specific protein target.

Experimental Protocol: Molecular Docking

-

Protein Target Selection: Based on the known biological activities of similar imidazole derivatives, a relevant protein target is selected. For instance, given the anticancer potential of many imidazoles, a target like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase could be chosen.[6] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

Protein and Ligand Preparation:

-

Protein: The downloaded protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.

-

Ligand: The DFT-optimized 3D structure of this compound is prepared by assigning rotatable bonds.

-

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: The docking simulation is performed using software like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy (in kcal/mol), and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. Visualization software like PyMOL or Discovery Studio is used for this purpose.

Data Presentation: Expected Molecular Docking Results

The key findings from the molecular docking study would be presented in a tabular format.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| EGFR Tyrosine Kinase | e.g., 2GS2 | e.g., -8.5 | e.g., Met793, Lys745 | e.g., Hydrogen Bond, Pi-Alkyl |

Note: The values and residues are hypothetical and for illustrative purposes.

Visualization: Docking Workflow and Ligand-Protein Interactions

Caption: Workflow for molecular docking studies.

Discussion and Interpretation of Computational Results

The integrated results from the DFT and molecular docking studies provide a comprehensive in-silico profile of this compound.

-

Structural and Electronic Insights: The optimized geometry from DFT calculations reveals the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. The HOMO-LUMO energy gap provides an indication of the molecule's reactivity; a smaller gap suggests higher reactivity. The MEP map visually confirms the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. NBO analysis can further quantify the stabilizing interactions within the molecule.

-

Potential Biological Activity: The molecular docking results offer valuable predictions about the molecule's potential as a therapeutic agent. A low binding energy (more negative) suggests a strong and stable interaction with the protein target. The analysis of the binding pose reveals the specific amino acid residues involved in the interaction, which can guide further optimization of the ligand to enhance its binding affinity and selectivity. For example, the presence of hydrogen bonds between the amine group of the imidazole and key residues in the active site of an enzyme would be a strong indicator of inhibitory potential.

Conclusion and Future Perspectives

This in-depth technical guide outlines a robust theoretical and computational framework for the comprehensive analysis of this compound. By combining quantum chemical calculations with molecular docking simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this promising imidazole derivative. The findings from such a study would provide a solid foundation for its experimental validation and further development as a potential therapeutic agent. Future work should focus on the synthesis and in vitro biological evaluation of the compound to correlate the computational predictions with experimental data, thereby completing the cycle of rational drug design.

References

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemical Review and Letters. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). International Journal of ChemTech Research, 9(9), 235-249. Retrieved from [Link]

-

RSC Advances. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(13), 8631-8647. Retrieved from [Link]

-

Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (2023). Egyptian Journal of Chemistry, 66(11), 31-41. Retrieved from [Link]

-

MDPI. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–167. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS AND CHARACTERISATION OF 1-(4-METHYLPHENYL)-2-PHENYL-4-(4-SUBSTITUTED BENZYLIDENE)-5-IMIDAZOLONES. Retrieved from [Link]

-

PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2115. Retrieved from [Link]

-

DergiPark. (n.d.). molecular docking, synthesis, characterization and adme studies of some new five-member ring. Retrieved from [Link]

-

ScienceOpen. (2025). Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Retrieved from [Link]

-

MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1648. Retrieved from [Link]

-

PubMed. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1 H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. International Journal of Molecular Sciences, 25(1), 659. Retrieved from [Link]

-

PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of the Indian Chemical Society, 99(11), 100748. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

-

ResearchGate. (2022). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. Retrieved from [Link]

-

PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979. Retrieved from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

-

OUCI. (2018). Synthesis, spectral characterization, DFT, docking studies and cytotoxic evaluation of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives. Retrieved from [Link]

-

IUCr. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. PubChemLite - this compound (C11H13N3O) [pubchemlite.lcsb.uni.lu]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, a heterocyclic compound of interest in pharmaceutical research. Recognizing the criticality of these parameters in drug development, this document outlines both the theoretical underpinnings and detailed experimental protocols for their assessment. We delve into methodologies for determining thermodynamic and kinetic solubility, emphasizing the influence of pH. Furthermore, a systematic approach to stability profiling through forced degradation studies—encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions—is presented in accordance with International Council for Harmonisation (ICH) guidelines. The narrative is grounded in the established chemistry of the imidazole moiety, explaining the causality behind experimental design and providing self-validating protocols. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-phase development of new chemical entities.

Section 1: Introduction and Physicochemical Profile

This compound is a substituted imidazole derivative. The core structure, featuring an imidazole ring, is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities and ability to participate in hydrogen bonding and metal coordination. The substituents—a 4-methoxyphenyl group at the C5 position, a methyl group at the N1 position, and an amine group at the C2 position—collectively define the molecule's physicochemical properties, including its lipophilicity, basicity, and susceptibility to metabolic or chemical degradation.

A thorough understanding of its solubility and stability is paramount for advancing any compound through the drug development pipeline. These properties directly influence bioavailability, manufacturability, storage requirements, and the selection of an appropriate dosage form.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₁₃N₃O | PubChem[1] |

| Monoisotopic Mass | 203.10587 Da | PubChem[1] |

| Structure (SMILES) | CN1C(=CN=C1N)C2=CC=C(C=C2)OC | PubChem[1] |

| Predicted XlogP | 1.3 | PubChem[1] |

| InChI Key | ILHHHWSQEBWULH-UHFFFAOYSA-N | PubChem[1] |

Note: The properties listed are primarily computationally predicted and require experimental verification.

Section 2: Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its oral bioavailability. The presence of two basic centers in the target molecule—the exocyclic amine and the sp² nitrogen in the imidazole ring—suggests that its solubility will be highly dependent on pH.

Causality and Experimental Rationale

The solubility of an ionizable compound is governed by its pKa and the pH of the medium, as described by the Henderson-Hasselbalch equation. For a basic compound like this, solubility is expected to be significantly higher in acidic environments where it can form a soluble salt (protonated form) compared to neutral or basic media where the less soluble free base predominates. Determining this pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for guiding salt form selection and formulation strategies. We will describe two primary methods: the gold-standard shake-flask method for thermodynamic solubility and a higher-throughput method for kinetic solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the definitive standard.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed glass vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Separate the solid and liquid phases by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted during the experiment.

-

Data Reporting: Report the solubility in units such as mg/mL or µM, along with the final pH and temperature. The experiment should be performed in triplicate.

Caption: Predicted Degradation Pathways for the Target Compound.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound to allow for the detection and characterization of degradants without overly complex secondary degradation. All studies should include a control sample (drug substance in the same solvent, protected from the stress condition).

Protocol 3.2.1: Acid and Base Hydrolysis

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

-

Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate in a water bath at 60°C.

-

Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate in a water bath at 60°C.

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

-

Neutralization: Immediately neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) to halt the reaction.

-

Analysis: Analyze samples by a stability-indicating HPLC method. If no degradation is observed, more strenuous conditions (e.g., 1 M acid/base, higher temperature) may be employed. [2] Protocol 3.2.2: Oxidative Degradation

-

Preparation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. [3]2. Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw and analyze aliquots at various time points (e.g., 2, 6, 12, 24 hours).

-

Analysis: Analyze directly by HPLC. If degradation is too rapid or extensive, use a lower concentration of H₂O₂ (e.g., 0.3%). [3] Protocol 3.2.3: Thermal Degradation

-

Preparation: Place the solid drug substance in a controlled temperature oven at an elevated temperature (e.g., 70°C), typically above the temperature used for accelerated stability.

-

Time Points: Sample at appropriate time points (e.g., 1, 3, 7 days).

-

Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

Protocol 3.2.4: Photostability

-

Guideline: Follow ICH Q1B guidelines. [3]2. Preparation: Expose the solid drug substance and a solution of the drug (~100 µg/mL) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours per square meter.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze all samples by HPLC and compare the profiles of the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products and any other potential impurities.

Protocol 3.3.1: HPLC-UV Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A common starting point is:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute non-polar compounds, and then re-equilibrate.

-

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The primary wavelength should be the λ_max of the parent compound.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. [4]The key validation step for a stability-indicating method is demonstrating specificity by analyzing the stressed samples and ensuring the parent peak is free from co-eluting degradants (peak purity analysis).

Caption: Workflow for Forced Degradation and Method Development.

Section 4: Data Synthesis and Interpretation

The culmination of the stability studies is a comprehensive degradation profile. The results from all stress conditions should be summarized to provide a holistic view of the molecule's liabilities.

Table 3: Template for Summarizing Forced Degradation Results

| Stress Condition | Duration / Temp. | % Degradation of Parent | No. of Major Degradants (>1%) | Retention Time (RRT) of Major Degradants |

| Control | 24h / 60°C | < 1% | 0 | N/A |

| 0.1 M HCl | 24h / 60°C | Data | Data | Data |

| 0.1 M NaOH | 12h / 60°C | Data | Data | Data |

| 3% H₂O₂ | 6h / RT | Data | Data | Data |

| Thermal (Solid) | 7d / 70°C | Data | Data | Data |

| Photolytic (Solution) | 1.2 M lux-hr | Data | Data | Data |

A critical component of the analysis is the mass balance calculation . This involves summing the assay value of the parent compound and the levels of all known degradation products. A mass balance close to 100% indicates that all significant degradation products have been detected by the analytical method. A poor mass balance may suggest that some degradants are not being detected (e.g., they lack a chromophore) or have precipitated out of solution.

Section 5: Conclusion and Recommendations

This guide has detailed the necessary experimental framework for the comprehensive evaluation of the solubility and stability of this compound.

-

Solubility: The compound is predicted to exhibit classic pH-dependent solubility of a weak base. Experimental determination via the shake-flask method will provide the definitive data needed for biopharmaceutical classification and formulation design. For oral delivery, strategies to enhance solubility in the neutral pH of the intestine, such as salt formation or amorphous solid dispersions, may be required.

-

Stability: Based on the known chemistry of imidazoles, the molecule is likely to be most susceptible to oxidative and photolytic degradation . [5][6][7]This necessitates careful consideration of antioxidant use in liquid formulations and mandates the use of light-protective packaging for both the drug substance and the final drug product. Hydrolytic stability should be confirmed, but is anticipated to be less of a liability than oxidation.

The protocols and workflows provided herein represent a robust, self-validating system for generating the critical data required to support the continued development of this and other novel imidazole-based compounds.

Section 6: References

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Hayaishi, O., & Kornberg, A. (1954). Metabolism of imidazole by a pseudomonad. Journal of Biological Chemistry. Available at: [Link]

-

Stolte, S., et al. (2011). Biodegradability of imidazole structures. Green Chemistry. Available at: [Link]

-

Goff, G. S., et al. (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Zhao, H., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

-

Rao, K. S., & Meda, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

-

Lazcano-Perez, F., et al. (2021). Imidazole compounds in contemporary metabolism. Scientific Reports. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

-

Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C11H13N3O) [pubchemlite.lcsb.uni.lu]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. ajrconline.org [ajrconline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Illuminating the Pharmacophoric Landscape of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: A Technical Guide to De Novo Drug Discovery

Abstract

In the ever-evolving landscape of drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount challenge. This technical guide provides a comprehensive, in-depth exploration of the pharmacophoric features of the novel compound, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. In the absence of established biological data for this specific molecule, this document serves as a practical blueprint for researchers, scientists, and drug development professionals on how to systematically elucidate the pharmacophore of a novel chemical entity. By focusing on a hypothetical yet plausible therapeutic target, p38 Mitogen-Activated Protein Kinase (MAPK), this guide details both ligand-based and structure-based pharmacophore modeling approaches, offering a robust strategy for navigating the early stages of drug discovery.

Introduction: The Enigma of a Novel Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific molecule of interest, this compound, presents a unique substitution pattern that suggests potential for targeted therapeutic intervention. However, without pre-existing biological data, the path to understanding its mechanism of action and identifying its potential protein targets is not immediately clear.

This guide, therefore, adopts a proactive, in silico-driven strategy to construct a pharmacophore model for this molecule. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[4] By generating a putative pharmacophore, we can begin to understand the key molecular features that may govern its bioactivity and use this model to guide future experimental studies.

Given the prevalence of imidazole-containing compounds as kinase inhibitors, and specifically as inhibitors of p38 MAPK, a key player in inflammatory responses, we have selected p38 MAPK as a hypothetical target for this case study.[5][6] This choice allows us to leverage the wealth of publicly available structural and bioactivity data to demonstrate a comprehensive pharmacophore modeling workflow.

Strategic Approach: A Dual-Pronged Investigation

To construct a robust and reliable pharmacophore model, a dual-pronged approach employing both ligand-based and structure-based methodologies is optimal. This strategy allows for a more comprehensive understanding of the potential binding modes of this compound.

Ligand-Based Pharmacophore Modeling: Learning from Known Actives

Ligand-based pharmacophore modeling is predicated on the principle that a set of molecules binding to the same target will share common chemical features arranged in a similar 3D geometry.[7] This approach is particularly valuable when the structure of the target protein is unknown or when a sufficient number of active ligands are available.

Rationale and Causality

The fundamental assumption of this method is that the shared chemical features of active molecules are responsible for their biological activity. By identifying these common features, we can construct a hypothesis that describes the essential requirements for a molecule to bind to the target. This hypothesis can then be used to screen for novel compounds with similar features and predicted activity.

Experimental Protocol: A Step-by-Step Guide

3.2.1. Dataset Curation:

-

Target Selection: p38 alpha MAPK (MAPK14) is selected as the hypothetical target.

-

Data Retrieval: A dataset of known p38 MAPK inhibitors is retrieved from the ChEMBL database ([Link]] The search is focused on compounds with reported IC50 values against human p38 MAPK.

-

Data Filtering and Curation:

-

A diverse set of at least 20-30 compounds with a range of activities (highly active, moderately active, and inactive) is selected.

-

Compounds with ambiguous or incomplete activity data are excluded.

-

The dataset is divided into a training set (approximately 70-80% of the compounds) to build the pharmacophore model and a test set (the remaining 20-30%) to validate it.

-

3.2.2. Conformational Analysis:

-

For each molecule in the training set, a diverse set of low-energy 3D conformations is generated. This is a critical step as the bioactive conformation (the conformation the molecule adopts when bound to the target) is often not the lowest energy conformation in solution.

-

Various conformational search algorithms, such as systematic or stochastic methods, can be employed using software like Schrödinger's Maestro or MOE.

3.2.3. Pharmacophore Feature Identification and Model Generation:

-

Common chemical features among the low-energy conformers of the active molecules in the training set are identified. These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable (PI/NI) centers

-

-

Pharmacophore generation algorithms, such as HipHop in Catalyst or Phase, align the conformers and identify the spatial arrangement of these features that is common to the most active compounds.[8]

-

Multiple pharmacophore hypotheses are generated and ranked based on a scoring function that considers factors like the fit of the active compounds and the complexity of the model.

3.2.4. Model Validation:

The generated pharmacophore models must be rigorously validated to ensure their predictive power.[8][9]

-

Test Set Validation: The test set of known active and inactive compounds is screened against the generated pharmacophore hypotheses. A good model should be able to identify the active compounds from the test set with high sensitivity and specificity.

-

Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its predictive ability to that of models generated from randomized data. A statistically significant model will have a much higher correlation with the actual data than with the randomized data.

-

Decoy Set Screening: A large database of "decoy" molecules (molecules with similar physicochemical properties to the active compounds but with different topologies) is screened. A robust pharmacophore model should have a low hit rate for the decoy set, demonstrating its ability to distinguish true actives from random molecules.

Structure-Based Pharmacophore Modeling: A Target-Centric Approach

Structure-based pharmacophore modeling leverages the 3D structural information of the biological target to identify the key interaction points within the binding site.[10][11][12] This method is particularly powerful when a high-resolution crystal structure of the target protein, preferably in complex with a ligand, is available.

Rationale and Causality

The premise of this approach is that the binding pocket of a protein dictates the complementary chemical features that a ligand must possess to bind with high affinity. By analyzing the amino acid residues and their properties within the binding site, we can generate a pharmacophore model that represents the ideal ligand from the perspective of the protein.

Experimental Protocol: A Step-by-Step Guide

4.2.1. Target Structure Selection and Preparation:

-

PDB Search: The Protein Data Bank (PDB) ([Link]) is searched for high-resolution crystal structures of human p38 MAPK.[13][14] For this guide, we select PDB ID: 1A9U, which is a structure of p38 MAPK in complex with a pyridinylimidazole inhibitor.[14]

-

Structure Preparation: The PDB file is prepared by:

-

Removing water molecules that are not involved in key interactions.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states to the protein and any co-crystallized ligand.

-

Minimizing the energy of the structure to relieve any steric clashes.

-

4.2.2. Binding Site Identification and Feature Generation:

-

The binding site is defined based on the location of the co-crystallized ligand or through computational pocket detection algorithms.

-

Pharmacophoric features are generated based on the interactions between the co-crystallized ligand and the protein, or by identifying potential interaction points within the apo (unliganded) binding site. Software like LigandScout or the "Receptor-Ligand Pharmacophore Generation" protocol in Discovery Studio can automate this process.[15] Key interactions to identify include:

-

Hydrogen bonds with backbone and side-chain atoms.

-

Hydrophobic interactions with nonpolar residues.

-

Aromatic stacking interactions.

-

Ionic interactions with charged residues.

-

4.2.3. Pharmacophore Model Generation and Refinement:

-

A pharmacophore model is constructed based on the identified interaction points.

-

The model is refined by considering the shape of the binding pocket and adding excluded volumes to represent regions of steric hindrance.

4.2.4. Model Validation:

The structure-based model is validated using similar methods as the ligand-based model, with a focus on its ability to retrieve known p38 MAPK inhibitors from a database.

Results and Discussion: Synthesizing a Consensus Pharmacophore

By combining the insights from both the ligand-based and structure-based approaches, a more robust and predictive consensus pharmacophore model can be developed. This model will incorporate the common features identified from a diverse set of active ligands while also being constrained by the known architecture of the target's binding site.

Hypothetical Pharmacophoric Features of this compound

Based on the structure of this compound and the known pharmacophores of p38 MAPK inhibitors, we can hypothesize the following key features:

-

Hydrogen Bond Donor: The primary amine group (-NH2) at the 2-position of the imidazole ring is a strong hydrogen bond donor.

-

Hydrogen Bond Acceptor: The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor.

-

Aromatic/Hydrophobic Features: The 4-methoxyphenyl group and the imidazole ring itself can participate in hydrophobic and aromatic interactions within the binding pocket.

Data Presentation: A Comparative Analysis

To illustrate the process, a hypothetical set of known p38 MAPK inhibitors with their corresponding activities would be compiled.

| Compound ID | Structure | IC50 (nM) | Activity Class |

| Inhibitor_A | (Structure Image) | 15 | High |

| Inhibitor_B | (Structure Image) | 50 | High |

| Inhibitor_C | (Structure Image) | 250 | Moderate |

| Inhibitor_D | (Structure Image) | 1500 | Low |

| Inactive_1 | (Structure Image) | >10000 | Inactive |

Table 1: Hypothetical dataset of p38 MAPK inhibitors for ligand-based modeling.

Conclusion: A Roadmap for Future Discovery

This technical guide has outlined a comprehensive, dual-strategy approach to elucidating the pharmacophore of a novel compound, this compound, in the absence of pre-existing biological data. By leveraging a hypothetical case study targeting p38 MAPK, we have detailed the step-by-step protocols for both ligand-based and structure-based pharmacophore modeling, from data curation and model generation to rigorous validation.

The resulting consensus pharmacophore model serves as a powerful tool for guiding the next steps in the drug discovery process. It can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds with potential p38 MAPK inhibitory activity. Furthermore, the insights gained from this modeling study can inform the rational design of derivatives of this compound with improved potency and selectivity. Ultimately, this in silico-driven approach provides a cost-effective and efficient strategy to accelerate the journey of a novel compound from a chemical curiosity to a potential therapeutic lead.

References

-

Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. [Link]

-

Sharma, P. C., & Kumar, N. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY, 24(5). [Link]

-

de Graaf, C., Rognan, D., & Melman, G. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog. [Link]

-

Shiri, F., & Ghafourian, T. (2013). Methods and applications of structure based pharmacophores in drug discovery. Current topics in medicinal chemistry, 13(9), 1036–1047. [Link]

-

Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997–2016. [Link]

-

Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers. [Link]

-